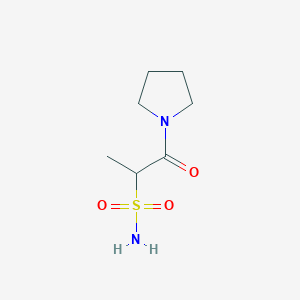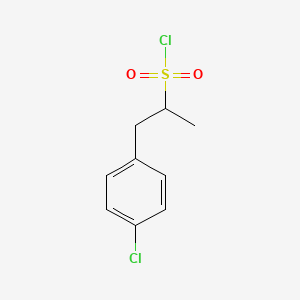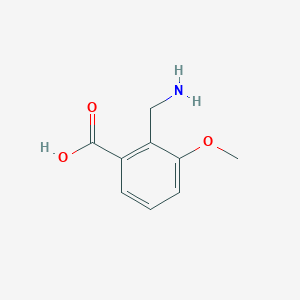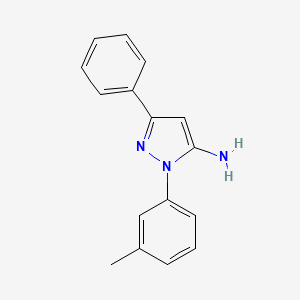![molecular formula C15H31N3O3 B15262046 tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B15262046.png)
tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The functional groups, such as the tert-butyl ester, aminomethyl, hydroxy, and methylamino groups, are introduced through a series of substitution and addition reactions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, secondary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
- tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-carboxylate
Uniqueness
tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H31N3O3 |
|---|---|
Molecular Weight |
301.42 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H31N3O3/c1-14(2,3)21-13(20)18-7-5-6-15(10-16,11-18)8-12(19)9-17-4/h12,17,19H,5-11,16H2,1-4H3 |
InChI Key |
MYVSRTIEVNIYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(CNC)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


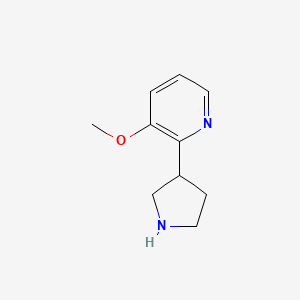
![7-Methyl-5-azaspiro[3.4]octane](/img/structure/B15261968.png)
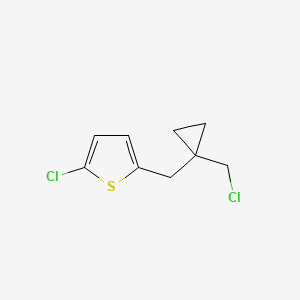

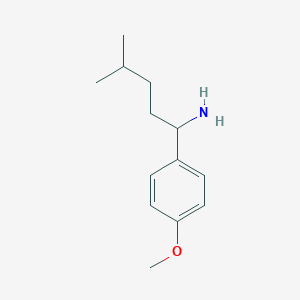
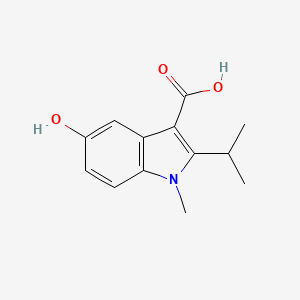
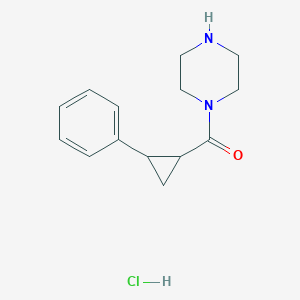
![6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B15262006.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)

